molecular formula C14H17ClN2O2 B13907625 Benzyl (3aR,6aR)-3,3a,4,6a-tetrahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate hydrochloride

Benzyl (3aR,6aR)-3,3a,4,6a-tetrahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate hydrochloride

Cat. No.: B13907625
M. Wt: 280.75 g/mol
InChI Key: RBMAZNIEIARYFZ-OJERSXHUSA-N
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Description

Benzyl (3aR,6aR)-3,3a,4,6a-tetrahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate hydrochloride is a complex organic compound with a unique structure that includes a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl (3aR,6aR)-3,3a,4,6a-tetrahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate hydrochloride typically involves the condensation of readily available carbamates with 2,5-dimethoxytetrahydrofuran. This reaction is catalyzed by iron (III) chloride under mild conditions, resulting in the formation of N-substituted pyrroles . Another method involves the use of primary diols and amines catalyzed by a stable manganese complex, which avoids the formation of unwanted by-products .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using the aforementioned methods, with optimization for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of production.

Chemical Reactions Analysis

Types of Reactions

Benzyl (3aR,6aR)-3,3a,4,6a-tetrahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include iron (III) chloride, manganese complexes, potassium permanganate, chromium trioxide, and palladium on carbon. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst concentration being critical parameters.

Major Products

The major products formed from these reactions include various N-substituted pyrroles, oxidized derivatives, and reduced compounds, depending on the specific reaction conditions employed.

Scientific Research Applications

Benzyl (3aR,6aR)-3,3a,4,6a-tetrahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzyl (3aR,6aR)-3,3a,4,6a-tetrahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to engage in various chemical interactions, potentially affecting biological processes at the molecular level .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl (3aR,6aR)-3,3a,4,6a-tetrahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate hydrochloride is unique due to its specific stereochemistry and the presence of the pyrrole ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C14H17ClN2O2

Molecular Weight

280.75 g/mol

IUPAC Name

benzyl (3aR,6aR)-3,3a,4,6a-tetrahydro-2H-pyrrolo[3,2-b]pyrrole-1-carboxylate;hydrochloride

InChI

InChI=1S/C14H16N2O2.ClH/c17-14(18-10-11-4-2-1-3-5-11)16-9-7-12-13(16)6-8-15-12;/h1-6,8,12-13,15H,7,9-10H2;1H/t12-,13-;/m1./s1

InChI Key

RBMAZNIEIARYFZ-OJERSXHUSA-N

Isomeric SMILES

C1CN([C@H]2[C@@H]1NC=C2)C(=O)OCC3=CC=CC=C3.Cl

Canonical SMILES

C1CN(C2C1NC=C2)C(=O)OCC3=CC=CC=C3.Cl

Origin of Product

United States

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